molecular formula C13H13NO5S B2852137 Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate CAS No. 400083-28-5

Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2852137
CAS No.: 400083-28-5
M. Wt: 295.31
InChI Key: KGCULOVUWAYGAP-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Biological Activity

Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate is a thienopyridine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article explores the compound's biological activity, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C13H13NO5S
Molecular Weight: 295.31 g/mol
CAS Number: [Not provided in the search results]

The compound features a thieno[2,3-b]pyridine core with ethoxy and oxoethoxy functional groups, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. These interactions can modulate various cellular pathways, influencing processes such as cell proliferation, apoptosis, and metabolic regulation.

Research indicates that the compound may exert effects by binding to enzymes or receptors involved in cancer progression. For instance, studies have shown that it can interfere with the cell cycle in tumor cells, leading to reduced viability and proliferation rates.

Antitumor Effects

Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines:

  • Triple-Negative Breast Cancer (TNBC) Cell Lines: In vitro studies demonstrated that this compound significantly inhibited cell growth in TNBC cell lines such as MDA-MB-231 and MDA-MB-468. The compound showed a GI50 concentration of approximately 13 μM, indicating its effectiveness in reducing viable cell numbers without adversely affecting non-tumorigenic cells like MCF-12A .
Cell Line GI50 (μM) Effect on Proliferation
MDA-MB-23113Significant reduction
MDA-MB-468Not specifiedSignificant reduction
MCF-12A (non-tumorigenic)N/ALittle to no effect

Cell Cycle Analysis

Flow cytometry analyses revealed that treatment with the compound increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase. This shift suggests that the compound may induce cell cycle arrest, a common mechanism by which anticancer agents exert their effects .

Case Studies

  • In Vivo Studies: The use of an in ovo chick chorioallantoic membrane (CAM) model indicated that treatment with this compound resulted in a notable reduction in tumor size. This finding supports its potential as a therapeutic agent against solid tumors.
  • Metabolic Profiling: Metabolomic studies identified significant alterations in metabolic pathways such as glycolysis and gluconeogenesis upon treatment with this compound. These changes highlight its role in modulating cellular metabolism, which is critical for cancer cell survival and proliferation .

Properties

IUPAC Name

methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S/c1-3-18-9(15)7-19-10-8-5-4-6-14-12(8)20-11(10)13(16)17-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCULOVUWAYGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(SC2=C1C=CC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331618
Record name methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400083-28-5
Record name methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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